N,3,4-trihydroxyBenzeneethanimidamide

Description

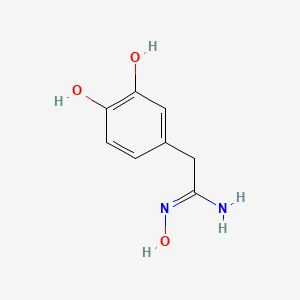

N,3,4-TrihydroxyBenzeneethanimidamide is a benzamide derivative characterized by a benzene ring substituted with three hydroxyl groups at positions 3, 4, and the ethanimidamide moiety at the N-position.

Properties

Molecular Formula |

C8H10N2O3 |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C8H10N2O3/c9-8(10-13)4-5-1-2-6(11)7(12)3-5/h1-3,11-13H,4H2,(H2,9,10) |

InChI Key |

FYNZTLIVLZYLIG-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1C/C(=N/O)/N)O)O |

Canonical SMILES |

C1=CC(=C(C=C1CC(=NO)N)O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of N,3,4-trihydroxyBenzeneethanimidamide typically involves multi-step organic transformations, starting from appropriately substituted benzene derivatives. The key challenge is the introduction of the ethanimidamide group while preserving the tri-hydroxyl substitution pattern on the benzene ring.

Two general synthetic approaches are identified:

- Direct amidination of 3,4-dihydroxybenzaldehyde derivatives

- Stepwise functional group transformations starting from 3,4-dihydroxybenzene precursors

Relevant Patented Methods and Analogous Syntheses

Although direct patents or literature explicitly naming this compound are scarce, closely related compounds and methodologies provide insight into plausible preparation routes.

Amidination via Imidamide Formation

A common synthetic approach to ethanimidamide derivatives involves the reaction of a nitrile or aldehyde precursor with ammonia or amines under controlled conditions to form the imidamide group.

- For example, starting from 3,4-dihydroxybenzaldehyde , the aldehyde group can be converted to an imidamide moiety by reaction with amidine reagents or by a two-step process involving formation of an oxime followed by Beckmann rearrangement or direct amidination.

Protection and Deprotection of Hydroxyl Groups

Given the presence of multiple hydroxyl groups on the benzene ring, protection strategies are often employed to prevent side reactions during amidination.

- Hydroxyl groups may be protected as methyl ethers or silyl ethers.

- After the amidination step, deprotection yields the free tri-hydroxy compound.

Reduction and Functional Group Interconversions

In some synthetic schemes, nitro-substituted intermediates are reduced to amines, which are then converted to imidamide derivatives.

- A related patent (CN107400058B) describes synthetic methods for triamines on benzene rings via nitration and subsequent reduction with hydrazine hydrate, followed by acylation to form triacylated products. Although this patent focuses on 2,4,6-trimethylbenzene-1,3,5-triamine derivatives, the methodology of nitration, reduction, and acylation can be adapted for preparing hydroxylated ethanimidamide benzene derivatives.

Detailed Synthetic Procedure (Hypothetical Based on Analogous Methods)

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Nitration | Fuming nitric acid, concentrated sulfuric acid | Introduce nitro groups on mesitylene analog (if starting from methylated benzene) |

| 2 | Reduction | Hydrazine hydrate, catalytic hydrogenation | Reduce nitro groups to amines |

| 3 | Amidination/Acylation | Amidinating agents (e.g., amidine hydrochloride), acid catalysts | Convert amine to ethanimidamide group |

| 4 | Deprotection | Acidic or basic hydrolysis | Remove protecting groups from hydroxyls |

Note: For this compound, starting from 3,4-dihydroxybenzaldehyde or 3,4-dihydroxybenzonitrile is more direct, with amidination occurring at the ethanimidamide site.

Example Compositions and Fabrication Insights

Although no direct synthesis examples for this compound were found, related compositions involving hydroxylated benzene derivatives and amidine functionalities are reported in formulations combining effervescent agents, biostimulants, nutrients, and pesticides. These formulations involve precise mass percentages of components and processing into powders, tablets, or granules, which may be applicable for handling the target compound.

Table 1: Representative Composition Components (Adapted from Related Patent)

| Component | Typical Mass % Range | Role |

|---|---|---|

| Carbonate/Bicarbonate | 1% – 99.99% | Effervescent agent |

| Acid (e.g., Citric Acid) | 1% – 98.99% | Reacts with carbonate for effervescence |

| Biostimulant | 0.01% – 98% | Enhances biological activity |

| Nutrient (e.g., NPK fertilizer) | 0.01% – 98% | Provides essential nutrients |

| Pesticide | 0.01% – 98% | Protects against pests |

| Other substances | 0.01% – 98% | Binding agents, lubricants, etc. |

Research Findings and Analysis

- The amidination reaction to form ethanimidamide groups requires careful control of reaction conditions to avoid side reactions with hydroxyl groups.

- Protection-deprotection strategies are critical for preserving the tri-hydroxyl substitution pattern.

- Reduction of nitro groups to amines using hydrazine hydrate is a well-established method that can be adapted for intermediates in this synthesis.

- The use of mixed acid nitration (nitric and sulfuric acids) allows selective substitution on the aromatic ring, which may be useful in precursor preparation.

- The presence of multiple hydroxyl groups enhances solubility and reactivity but also demands mild reaction conditions to prevent degradation.

Summary Table: Comparative Preparation Methods

| Method | Starting Material | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Amidination of 3,4-dihydroxybenzaldehyde | 3,4-Dihydroxybenzaldehyde | Amidination with amidine reagents | Direct route, fewer steps | Requires hydroxyl protection |

| Nitration-Reduction-Acylation | Methylated benzene derivatives | Nitration, reduction, acylation | Allows multi-functionalization | Multi-step, complex purification |

| Protection-Deprotection Route | Hydroxylated benzene derivatives | Protection, amidination, deprotection | Preserves hydroxyl groups | Additional steps increase time |

Chemical Reactions Analysis

Types of Reactions: N,3,4-trihydroxyBenzeneethanimidamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The imidamide group can be reduced to form corresponding amines.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation Products: Quinones.

Reduction Products: Amines.

Substitution Products: Ethers or esters.

Scientific Research Applications

N,3,4-trihydroxyBenzeneethanimidamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Used in the synthesis of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,3,4-trihydroxyBenzeneethanimidamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups can donate hydrogen atoms, acting as antioxidants and neutralizing free radicals. The imidamide group can interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- Polarity : The trihydroxy substitution in the target compound increases hydrophilicity compared to methoxy (e.g., compounds in –2) or trifluoromethyl analogs ().

- Reactivity : Hydroxyl groups enhance susceptibility to oxidation and electrophilic substitution, whereas methoxy or trifluoromethyl groups stabilize the aromatic ring against such reactions .

- Biological Interactions: Amidines (as in the target compound) are known for metal chelation and enzyme inhibition, contrasting with simple amides (e.g., derivatives) that primarily exhibit lipid-mediated bioactivity .

Spectroscopic and Analytical Data

- Amidine protons (NH) typically appear at δ 6–8 ppm, overlapping with aromatic protons in crowded regions .

- 13C-NMR : The amidine carbon (C=N) resonates at δ 160–170 ppm, whereas amide carbonyls (e.g., ) appear at δ 165–175 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.